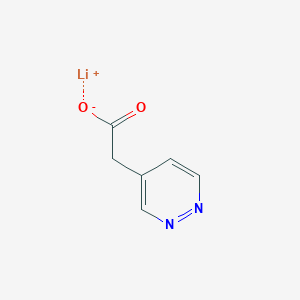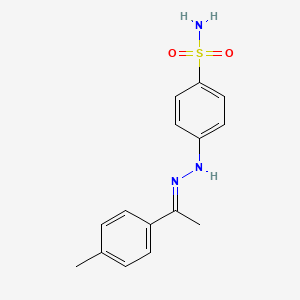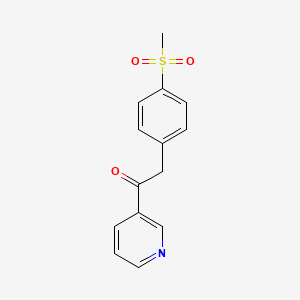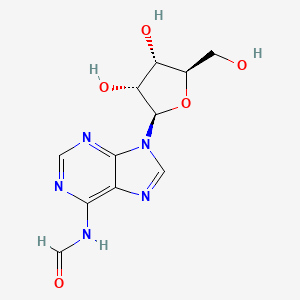
Lithium 2-(pyridazin-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of lithium-related complexes often involves reactions with ligands that can stabilize the lithium ion in the compound's structure. For instance, the synthesis of lithiated pyrrolyl ligands demonstrates the incorporation of lithium into complex structures, offering insights into methodologies applicable to synthesizing lithium 2-(pyridazin-4-yl)acetate derivatives (Kuo et al., 2005).
Molecular Structure Analysis
Molecular dynamics studies, such as those conducted using Car-Parrinello molecular dynamics (CPMD) and path integrals molecular dynamics (PIMD), provide detailed insights into the intramolecular lithium bonding within similar compounds. These studies reveal the equidistant positioning of the lithium atom between heavy atoms, offering a glimpse into the structural arrangement of this compound (Durlak et al., 2009).
Chemical Reactions and Properties
Reactivity studies, such as those involving lithiated compounds, highlight the potential of this compound in various chemical reactions. For example, the reaction of lithiated compounds with mercury(II) iodide to precipitate mercury and form symmetrical poly(pyridin-2-yl)ethanes indicates the reactivity of lithiated intermediates, which could be extrapolated to reactions involving this compound (Canty & Minchin, 1986).
Physical Properties Analysis
The physical properties, such as melting points and solubility, are critical for understanding the behavior of this compound in various environments. Studies on similar lithium complexes provide insights into their stability, melting points, and solubility, which are essential for practical applications (Ochel et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and potential for catalysis, are of significant interest. Research into the reactivity of lithium derivatives, such as their hydroxymethylation reactions with organic bromides and oxidation to produce alcohols, sheds light on the chemical versatility of this compound and its derivatives (Itami et al., 1999).
科学的研究の応用
Molecular Synthesis and Complex Formation
Lithium derivatives of pyridin-2-ylmethanes have been utilized in the synthesis of symmetrical poly(pyridin-2-yl)ethanes, demonstrating the potential of lithium 2-(pyridazin-4-yl)acetate in forming complex organic compounds. These compounds have shown interesting reactivity, forming palladium(II) acetate complexes, indicating its utility in forming metal-organic frameworks and complex ligands (Canty & Minchin, 1986).
Molecular Dynamics and Structure Analysis
The molecular dynamics of lithium 2-pyridyl-N-oxide acetate, a compound similar to this compound, has been studied using Car-Parrinello molecular dynamics and path integrals molecular dynamics. These studies shed light on the intramolecular lithium bonding and provide insights into the structural dynamics of such compounds, which can be crucial for understanding the reactivity and stability of this compound in various conditions (Durlak, Latajka, & Berski, 2009).
Nonlinear Optical Properties
The second hyperpolarizabilities of lithium salt of pyridazine, a compound structurally similar to this compound, have been investigated, highlighting the potential use of such lithium salts in nonlinear optics. The significant dependence of computed values on electron correlation treatment underlines the importance of this compound in exploring advanced materials for optical applications (Silveira et al., 2015).
Safety and Hazards
作用機序
Target of Action
Lithium 2-(pyridazin-4-yl)acetate is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to interact with a range of biological targets and physiological effects . .
Mode of Action
It’s known that pyridazinone derivatives, which include this compound, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Given the known inhibitory effect on calcium ion influx, it can be inferred that the compound may affect pathways related to calcium signaling and platelet aggregation .
Result of Action
Given its potential role in inhibiting calcium ion influx, it can be inferred that the compound may have effects on cellular processes that are regulated by calcium signaling .
Action Environment
It’s known that the compound should be stored at 4 degrees celsius , suggesting that temperature could be an important factor in maintaining its stability.
生化学分析
Biochemical Properties
Lithium 2-(pyridazin-4-yl)acetate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyridazine ring in the compound is known for its dual hydrogen-bonding capacity and π-π stacking interactions, which can be crucial in drug-target interactions . These properties enable this compound to modulate the activity of enzymes and proteins, potentially leading to therapeutic applications.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular behavior and function . Additionally, this compound can impact metabolic pathways, further influencing cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in their activity. For example, the pyridazine ring’s unique physicochemical properties allow it to interact with enzyme active sites, potentially inhibiting or enhancing their function . These interactions can result in alterations in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s efficacy plateaus or decreases at higher concentrations . Additionally, high doses of this compound can cause toxicity, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s impact on metabolic pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism . These interactions are crucial for understanding the compound’s therapeutic potential and its effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions determine the compound’s bioavailability and its ability to exert its effects on target cells and tissues.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biological activity, making it an important factor in its therapeutic potential.
特性
IUPAC Name |
lithium;2-pyridazin-4-ylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.Li/c9-6(10)3-5-1-2-7-8-4-5;/h1-2,4H,3H2,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLFTJDKUVXPMO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN=NC=C1CC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5LiN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217295-84-5 |
Source


|
| Record name | lithium 2-(pyridazin-4-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-N-[(2R)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid](/img/structure/B1145782.png)

